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Abstract
This technical guide provides an in-depth analysis of SR 142948-C3-NHMe, a potent and

selective non-peptide antagonist of the neurotensin receptors (NTRs). While not a direct

modulator of dopamine receptors, SR 142948-C3-NHMe exerts significant influence over the

dopaminergic system through its interaction with the neurotensinergic pathways. This

document details the current understanding of its mechanism of action, summarizes key

quantitative data from preclinical studies, provides detailed experimental protocols for its

characterization, and visualizes the involved signaling pathways and experimental workflows.

Introduction
SR 142948-C3-NHMe is a methylated amide derivative of the well-characterized neurotensin

receptor antagonist, SR 142948A. The neurotensin (NT) system, comprising the peptide NT

and its receptors (primarily NTSR1 and NTSR2), is intricately linked with the brain's dopamine

system, particularly within the mesocorticolimbic and nigrostriatal pathways. Neurotensin is

known to modulate dopamine release, neuronal firing, and behavior. Consequently, antagonists

of NTRs, such as SR 142948-C3-NHMe, are valuable tools for dissecting the interplay between

these two neurotransmitter systems and hold potential as therapeutic agents for dopamine-

related disorders.
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This guide focuses on the indirect regulation of dopamine by SR 142948-C3-NHMe, primarily

through its antagonism at neurotensin receptors.

Chemical Information
Compound Name: SR 142948-C3-NHMe

Systematic Name: 2-({[5-(2,6-dimethoxyphenyl)-1-(4-{[N-(3-dimethylaminopropyl)-N-

methyl]carbamoyl}-2-isopropylphenyl)-1H-pyrazol-3-yl]carbonyl}amino)adamantane-2-

carboxamide

CAS Number: 1613265-52-3[1][2]

Molecular Formula: C42H58N6O5[3]

Molecular Weight: 742.95 g/mol [3]

Parent Compound: SR 142948A (CAS: 184162-64-9)[4]

Note on Nomenclature: The literature predominantly refers to the parent compound as SR

142948 or SR 142948A. SR 142948-C3-NHMe is a specific methylated amide derivative. For

the purpose of this guide, data from studies on SR 142948 and SR 142948A are included as

they are foundational to understanding the pharmacology of this class of compounds.

Mechanism of Action: Indirect Dopamine Regulation
The primary mechanism by which SR 142948-C3-NHMe influences the dopamine system is

through the blockade of neurotensin receptors. Neurotensin, upon binding to its receptors on

dopamine neurons, can modulate their activity. SR 142948A has been shown to be a potent

antagonist at both NTSR1 and NTSR2.[5]

The interaction is most prominent in the ventral tegmental area (VTA) and the nucleus

accumbens (NAcc), key regions of the mesolimbic dopamine pathway. Neurotensin can

increase the firing rate of VTA dopamine neurons and enhance dopamine release in the NAcc.

[2] By blocking these effects, SR 142948-C3-NHMe can attenuate the neurotensin-mediated

potentiation of dopaminergic neurotransmission.
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One key mechanism is the modulation of D2 dopamine autoreceptors. Neurotensin can inhibit

the function of these autoreceptors, leading to an increase in dopamine release. SR 142948A

can prevent this effect, thereby restoring the inhibitory feedback control of dopamine release.

Quantitative Data
The following tables summarize the binding affinities and functional potencies of the parent

compound, SR 142948A, at neurotensin receptors.

Table 1: Neurotensin Receptor Binding Affinities of SR 142948A

Radioligand Preparation Species Kd (nM)
Bmax
(fmol/mg
protein)

Reference(s
)

[3H]SR

142948A

Rat brain

homogenates
Rat 3.5 508 [6]

[3H]SR

142948A

(NTSR1)

Rat brain

homogenates
Rat 6.8 - [6]

[3H]SR

142948A

(NTSR2)

Rat brain

homogenates
Rat 4.8 - [6]

Table 2: In Vitro Functional Activity of SR 142948A
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Assay Cell Line Species IC50 (nM) Reference(s)

Inhibition of

[125I]-

neurotensin

binding

Human Umbilical

Vein Endothelial

Cells

Human 0.24 [7]

Inhibition of

neurotensin-

induced Ca2+

increase

Human Umbilical

Vein Endothelial

Cells

Human 19 [7]

Inhibition of

neurotensin-

induced

prostacyclin

production

Human Umbilical

Vein Endothelial

Cells

Human 17 [7]

Antagonism of

NT-induced

inositol

monophosphate

formation

HT-29 cells Human 3.9 [8]

Table 3: In Vivo Effects of SR 142948A on Dopamine-Related Behaviors

Behavioral
Model

Species
Route of
Administrat
ion

Effective
Dose Range

Effect
Reference(s
)

NT-induced

turning

behavior

Mice p.o.
0.04-0.64

mg/kg
Inhibition [8]

Amphetamine

-induced

hyperactivity

Rats i.p. Not specified Attenuation
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Signaling Pathways
SR 142948-C3-NHMe, by antagonizing neurotensin receptors, modulates downstream

signaling cascades that ultimately impact dopamine neuron function.

Neurotensin Receptor 1 (NTSR1) Signaling
NTSR1 is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11.[9][10]

Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn

hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and

diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG

activates protein kinase C (PKC). These signaling events can lead to the depolarization of

dopamine neurons and modulation of ion channel activity. NTSR1 can also couple to other G

proteins, including Gi/o and Gs, leading to modulation of adenylyl cyclase activity and cyclic

AMP (cAMP) levels.[11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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